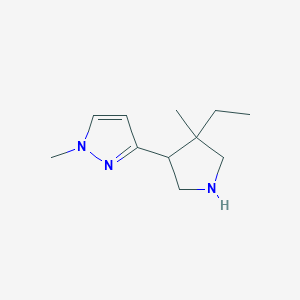
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Substitution Reactions: The ethyl and methyl groups can be introduced onto the pyrrolidine ring through alkylation reactions using appropriate alkyl halides.
Pyrazole Formation: The pyrazole ring can be formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development due to its potential pharmacological properties.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Lacks the ethyl group on the pyrrolidine ring.
3-(4-Ethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Lacks the methyl group on the pyrrolidine ring.
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both ethyl and methyl groups on the pyrrolidine ring, along with a methyl group on the pyrazole ring, makes 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole unique. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
3-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H19N3/c1-4-11(2)8-12-7-9(11)10-5-6-14(3)13-10/h5-6,9,12H,4,7-8H2,1-3H3 |
Clé InChI |
PGQZSFULEITPOV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNCC1C2=NN(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

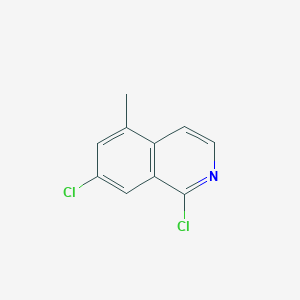
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
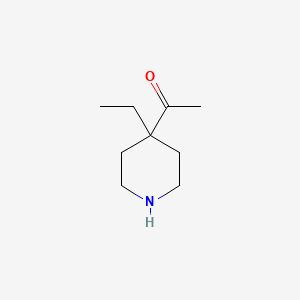
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
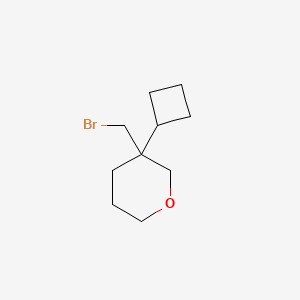
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)



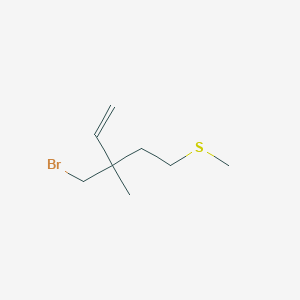
![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)
